molecular formula C12H14ClN3O3S B12675356 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride CAS No. 83732-64-3

5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride

Cat. No.: B12675356
CAS No.: 83732-64-3
M. Wt: 315.78 g/mol
InChI Key: GCHOFEXBADMAAM-UHFFFAOYSA-N
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Description

5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride is a chemical compound with the molecular formula C12H13N3O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both amino and sulfonic acid groups, making it versatile for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride typically involves the reaction of 4-nitroaniline with 2-aminobenzenesulfonic acid under specific conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product. The process involves several steps, including nitration, reduction, and sulfonation, to achieve the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to achieve consistent results. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as azo dyes and other functionalized aromatic compounds. These products have applications in different industries, including textiles and pharmaceuticals.

Scientific Research Applications

5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and dyes.

    Biology: The compound is used in biochemical assays and as a staining agent in microscopy.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride involves its interaction with various molecular targets. The amino and sulfonic acid groups allow it to form strong interactions with proteins and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Diaminodiphenylamine-2’-sulfonic acid
  • 4-(p-Aminoanilino)-3-sulfoaniline
  • 6-(p-Aminoanilino)metanilic acid

Uniqueness

Compared to similar compounds, 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride is unique due to its specific arrangement of amino and sulfonic acid groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications in research and industry.

Properties

CAS No.

83732-64-3

Molecular Formula

C12H14ClN3O3S

Molecular Weight

315.78 g/mol

IUPAC Name

5-amino-2-(4-aminoanilino)benzenesulfonic acid;hydrochloride

InChI

InChI=1S/C12H13N3O3S.ClH/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18;/h1-7,15H,13-14H2,(H,16,17,18);1H

InChI Key

GCHOFEXBADMAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O.Cl

Origin of Product

United States

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